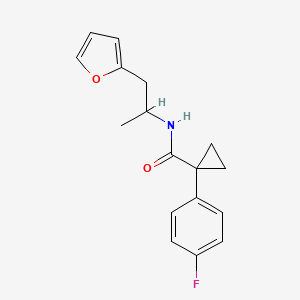

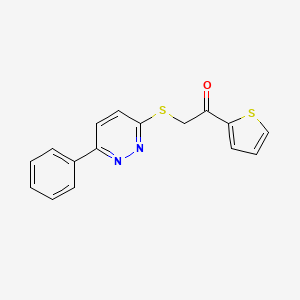

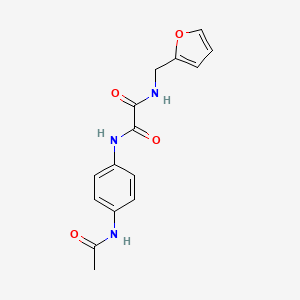

3-(4-fluorophenyl)-1-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-fluorophenyl)-1-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15FN6O3 and its molecular weight is 394.366. The purity is usually 95%.

BenchChem offers high-quality 3-(4-fluorophenyl)-1-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition

Compounds with similar structural features have been identified as potent and selective inhibitors of the Met kinase superfamily. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated complete tumor stasis in Met-dependent carcinoma models following oral administration, indicating potential for cancer treatment (Schroeder et al., 2009).

Anticancer Activity

Research on fluorophenyl compounds has also extended into anticancer activity. Novel fluorinated pyrazole compounds encompassing pyridyl 1,3,4-oxadiazole motifs were synthesized, exhibiting potent antibacterial activity and showing effectiveness against methicillin-resistant Staphylococcus aureus with low levels of cytotoxicity, suggesting a dual role in antimicrobial resistance and potential cancer therapy (Desai et al., 2016).

Antimicrobial and Anti-inflammatory Properties

The synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers highlight the exploration of fluorophenyl derivatives for treating conditions like acid reflux. These compounds demonstrated improved in vivo activity and favorable physicochemical properties, indicating their potential as drug candidates (Palmer et al., 2007).

Synthesis and Characterization of Novel Compounds

Studies involving the synthesis, characterization, and crystal structures of similar compounds, such as 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, focus on understanding their molecular structures and interactions, which is crucial for drug design and development (Jasinski et al., 2012).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the compound’s bioavailability, i.e., the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . .

properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6O3/c1-26-15(9-14(24-26)11-2-4-13(20)5-3-11)19(28)22-10-17-23-18(25-29-17)12-6-7-21-16(27)8-12/h2-9H,10H2,1H3,(H,21,27)(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQZTOONWLNTCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)

![Ethyl 4-[(4-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2937677.png)

![N2-bicyclo[2.2.1]hept-5-en-2-yl-N2-methylthiophene-2-carboxamide](/img/structure/B2937682.png)

![N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2937686.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2937693.png)